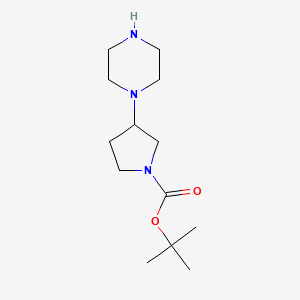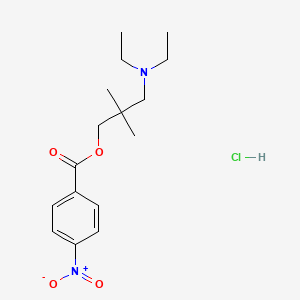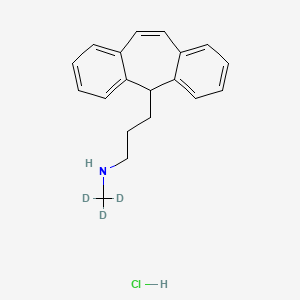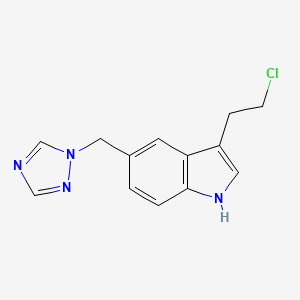
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C13H25N3O2 . It is a solid substance and is used in scientific research and laboratory experiments due to its unique properties.
Synthesis Analysis
The synthesis pathway for this compound involves the protection of the carboxylic acid group, followed by the addition of piperazine to the protected intermediate. The final step involves deprotection and conversion to the hydrochloride salt.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3/t11-/m0/s1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that this compound can act as a catalyst for certain reactions.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 255.36 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization : A study conducted by Sanjeevarayappa et al. (2015) focused on the synthesis and characterization of a related compound, Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This compound was evaluated for its in vitro antibacterial and anthelmintic activities, showing moderate effectiveness (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure Analysis : Gumireddy et al. (2021) explored the crystal structure of a similar compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Their findings contribute to understanding the structural aspects of such compounds, which is crucial for their application in drug design (Gumireddy et al., 2021).
Polymethacrylates in Catalysis : Mennenga et al. (2015) synthesized polymethacrylates containing a piperazine derivative, which proved effective in acylation chemistry. These findings suggest applications in catalysis and material science (Mennenga, Dorn, Menzel, & Ritter, 2015).
Pharmacological Analysis : Chavez-Eng et al. (1997) developed a sensitive assay for the determination of a novel dopamine D4 receptor antagonist, highlighting the importance of piperazine derivatives in pharmacological research (Chavez-Eng, Constanzer, & Matuszewski, 1997).
Synthesis of Biological Intermediates : Kong et al. (2016) discussed the synthesis of a tert-butyl piperidine-carboxylate compound, highlighting its role as an intermediate in the production of biologically active compounds like crizotinib (Kong et al., 2016).
Antibacterial and Antifungal Activities : Kulkarni et al. (2016) synthesized and characterized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities. This research suggests potential applications in developing new antimicrobial agents (Kulkarni et al., 2016).
Analgesic Activity : Nie et al. (2020) studied N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a potent TRPV1 antagonist, demonstrating its effectiveness in alleviating chronic pain. This indicates the potential of similar compounds in pain management (Nie et al., 2020).
Wirkmechanismus
Tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15/h11,14H,4-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNFKJFDUHUDTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867265-71-2 |
Source


|
| Record name | tert-butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-[4-(2-Methylpropoxy)-1,3-phenylene]bis[4-methyl-5-thiazolecarboxylic Acid](/img/structure/B568800.png)




![2-(4-Nitrophenyl)ethyl (2S,4R)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B568807.png)

![1-[4-[4-[2-[4-Chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea](/img/structure/B568811.png)
![4-N-[3-[2-[(3-chlorophenyl)methylamino]pyrimidin-4-yl]-2H-pyrazolo[3,4-d]pyrimidin-6-yl]cyclohexane-1,4-diamine;hydrochloride](/img/structure/B568812.png)

